physical and chemical properties of Methyl(tripropyl)silane
physical and chemical properties of Methyl(tripropyl)silane
An In-Depth Technical Guide to Methyl(tripropyl)silane: Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications
Rationale and Scope
Methyl(tripropyl)silane (MTPS) is a specialized tetraalkylsilane that has transitioned from a niche organosilicon intermediate to a highly valued structural motif in both medicinal chemistry and advanced materials science. For researchers and drug development professionals, understanding the distinct physical and chemical properties of MTPS is critical. The substitution of carbon with silicon—a strategy known as silicon bioisosterism—leverages the larger covalent radius and altered electronegativity of silicon to profoundly impact a molecule's lipophilicity, metabolic stability, and optoelectronic properties.
This whitepaper provides a rigorous examination of MTPS, detailing its fundamental physicochemical matrix, the causality behind its synthetic protocols, and its strategic integration into modern therapeutics and organic solar cells (OSCs).
Fundamental Physicochemical Matrix
The physical and chemical behavior of MTPS is dictated by its central silicon atom tetrahedrally coordinated to one methyl and three propyl groups. Silicon’s covalent radius (1.11 Å) is significantly larger than that of carbon (0.77 Å), resulting in longer Si–C bond lengths (~1.88 Å) compared to C–C bonds (~1.54 Å). This structural expansion increases the molecular volume and surface area, directly enhancing the lipophilicity of the compound.
Furthermore, the three propyl chains provide substantial steric bulk. This steric shielding protects the central silicon atom from nucleophilic attack, rendering MTPS highly stable against hydrolysis under physiological conditions—a mandatory requirement for pharmaceutical applications.
Quantitative Data Profile
The following table summarizes the core quantitative parameters of MTPS, establishing a baseline for analytical validation.
| Property | Value | Causality / Scientific Significance |
| CAS Number | 995-24-4 | Unique registry identifier for regulatory and inventory compliance. |
| Molecular Formula | C10H24Si | High hydrocarbon ratio drives strong non-polar characteristics. |
| Molecular Weight | 172.38 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |
| Boiling Point | 193 °C | High boiling point reflects strong London dispersion forces from the propyl chains, as noted in literature. |
| Refractive Index ( nD20 ) | 1.42800 | Critical for optical purity verification; validated by optical constants. |
| Density | ~0.76 g/cm³ | Lower than water, typical of unhalogenated tetraalkylsilanes. |
| Appearance | Colorless liquid | Indicates a lack of conjugated pi-systems or transition metal impurities. |
Data corroborated by the .
Mechanistic Synthesis & Validation
The synthesis of MTPS is typically achieved via the exhaustive alkylation of trichloromethylsilane using a Grignard reagent. The choice of solvent and temperature control are not arbitrary; they are dictated by the reaction kinetics and the steric hindrance encountered during the addition of the third propyl group.
Tetrahydrofuran (THF) is explicitly chosen over diethyl ether because THF has a higher boiling point (66 °C vs 34.6 °C). The addition of the first two propyl groups is highly exothermic and rapid. However, the addition of the third propyl group is sterically hindered and requires elevated thermal energy (reflux conditions) to drive the reaction to completion. Furthermore, the oxygen lone pairs in THF strongly coordinate to the magnesium atom, stabilizing the Grignard reagent and preventing premature degradation.
Fig 1: Synthetic workflow of Methyl(tripropyl)silane via Grignard alkylation.
Self-Validating Experimental Protocol: Synthesis of MTPS
To ensure scientific integrity, this protocol is designed as a self-validating system. You must not proceed to the next phase until the built-in quality control (QC) checkpoint is satisfied.
Phase 1: Reagent Preparation & Initiation
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Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.
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Solvent: Use rigorously anhydrous THF (distilled over sodium/benzophenone). Causality: Trace water will irreversibly quench the Grignard reagent to form propane gas and silanols, destroying the yield.
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Initiation: Add 1.0 equivalent of trichloromethylsilane to the flask in 50 mL of THF. Chill the system to 0 °C using an ice bath to control the initial exothermic nucleophilic attack.
Phase 2: Alkylation & Thermal Driving 4. Addition: Dropwise, add 3.1 equivalents of n-propylmagnesium bromide (in THF) over 1 hour. 5. Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66 °C) for 12 hours. Causality: The thermal energy overcomes the steric barrier required to substitute the final chlorine atom.
Phase 3: In-Process Quality Control (Validation Checkpoint) 6. Sampling: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4Cl , extract with hexane, and analyze via GC-MS. 7. Validation Rule: The reaction is only considered complete when the peak area of the intermediate chloromethyldipropylsilane is <2% relative to the MTPS product peak. If >2%, continue refluxing for an additional 4 hours.
Phase 4: Workup & Isolation 8. Quenching: Cool the flask to 0 °C and carefully quench with saturated NH4Cl to destroy unreacted Grignard reagent. 9. Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4 . 10. Distillation: Evaporate the solvent and purify the crude liquid via fractional distillation under reduced pressure. Collect the fraction corresponding to a boiling point of ~193 °C (at 760 mmHg). Verify purity via refractive index ( nD20 = 1.42800).
Strategic Applications in Drug Design & Optoelectronics
Silicon Bioisosterism in Therapeutics
In modern drug development, replacing a tert-butyl or tert-pentyl group with a trialkylsilyl group (like the MTPS motif) is a powerful optimization strategy. Because silicon is more electropositive than carbon, the polarity of adjacent bonds is altered. More importantly, the increased steric bulk of the tripropylsilyl group acts as a physical shield against Cytochrome P450 (CYP450) enzymes in the liver. This prevents rapid oxidative metabolism, thereby extending the plasma half-life of the drug. Additionally, the enhanced lipophilicity (higher LogP) facilitates superior penetration across the blood-brain barrier (BBB) for CNS-targeted therapeutics.
Fig 2: Pharmacokinetic optimization via silicon bioisosterism using trialkylsilyl motifs.
Side-Chain Engineering in Organic Solar Cells (OSCs)
Beyond pharmaceuticals, MTPS derivatives are heavily utilized in the synthesis of benzodithiophene (BDT) donor materials for high-efficiency OSCs. As documented in recent literature on photovoltaic materials, grafting a bulky trialkylsilyl side-chain onto a polymer backbone lowers the Highest Occupied Molecular Orbital (HOMO) energy level. A deeper HOMO level directly correlates to a higher open-circuit voltage ( Voc ) in the resulting solar cell. Furthermore, the branched, bulky nature of the tripropyl groups disrupts excessive polymer aggregation, optimizing solubility and phase separation in the active layer blend.
Conclusion
Methyl(tripropyl)silane is a highly versatile organosilicon compound whose unique physicochemical properties—driven by its expanded covalent radius and steric bulk—make it an invaluable tool. Whether utilized as a chemically stable bioisostere to evade metabolic degradation in drug design, or as a side-chain modifier to tune the optoelectronic properties of photovoltaic polymers, MTPS represents a critical intersection of organic synthesis and advanced materials engineering. By strictly adhering to the self-validating protocols outlined herein, researchers can ensure high-yield, high-purity integration of MTPS into their respective development pipelines.
References
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Chemical Properties of Silane, methyltripropyl- (CAS 995-24-4) Source: Cheméo Chemical Database URL:[Link]
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Organosilicon Chemistry: Applications of Organic Silicon in Industry, Synthesis and Medicine Source: DOKUMEN.PUB URL:[Link]
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Optical Constants: Chemical Substances (Landolt-Börnstein) Source: Springer Link URL:[Link]
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Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials Source: National Center for Biotechnology Information (PMC) URL:[Link]
